Dibutoline sulfate

Description

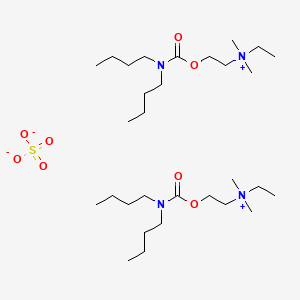

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPPIMNBOSCROA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H66N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21962-82-3 (Parent) | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00924737 | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-49-0, 124129-35-7 | |

| Record name | Dibutoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{2-[(dibutylcarbamoyl)oxy]-N-ethyl-N,N-dimethylethan-1-aminium} sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBUTOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W7R63X54A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Elucidation of Dibutoline Sulfate

Pioneering Synthetic Pathways for Dibutoline (B1212221) Sulfate (B86663)

The synthesis of dibutoline sulfate is a multi-step process that historically involved the preparation of an iodide precursor followed by conversion to the sulfate salt.

The foundational synthesis of quaternary ammonium (B1175870) compounds, a class to which dibutoline belongs, is often achieved through the quaternization of tertiary amines. wikipedia.org This reaction, historically referred to as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. wikipedia.org In the case of dibutoline iodide, a plausible synthetic route involves the reaction of a tertiary amine, specifically N,N-dibutylaminoethyl carbamate (B1207046), with an ethylating agent such as ethyl iodide. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic ethyl group of the ethyl iodide, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium iodide salt.

General methods for the synthesis of alkyl iodides include the iodination of alcohols using reagents like triphenylphosphine (B44618) and iodine or employing the Finkelstein reaction, which involves halide exchange. organic-chemistry.org The choice of specific reagents and conditions is crucial for achieving high yields and purity of the desired iodide precursor. organic-chemistry.org

Once the dibutoline iodide precursor is obtained, it is converted to the sulfate salt. This conversion is typically accomplished through an ion exchange reaction. A common laboratory method for this type of transformation involves treating the iodide salt with a silver sulfate solution. In this reaction, the silver ions (Ag⁺) react with the iodide ions (I⁻) to form silver iodide (AgI), a highly insoluble precipitate that can be removed from the reaction mixture by simple filtration. The remaining solution contains the dibutoline cation and the sulfate anion, which upon evaporation of the solvent, yields the solid this compound.

Another approach involves the use of anion exchange resins. researchgate.net The iodide salt solution is passed through a column packed with a resin that has been charged with sulfate ions. The resin captures the iodide ions and releases sulfate ions into the solution, effectively exchanging the counter-ion and converting the dibutoline iodide to this compound. researchgate.net

Structural Characteristics of this compound

The chemical structure of this compound dictates its physical properties and pharmacological activity. Its architecture is defined by its nature as a quaternary ammonium compound and the presence of a specific ester moiety.

This compound is classified as a quaternary ammonium salt. nih.gov This means its cationic component features a central nitrogen atom bonded to four organic groups (alkyl or aryl). wikipedia.org This arrangement results in a permanent positive charge on the nitrogen atom, which is independent of the pH of its solution. wikipedia.org The systematic name for the cation is 2-(((dibutylamino)carbonyl)oxy)-N-ethyl-N,N-dimethylethanaminium. nih.gov The sulfate salt consists of two of these organic cations for every one sulfate anion (SO₄²⁻), giving it the chemical formula (C₁₅H₃₃N₂O₂⁺)₂·SO₄²⁻. nih.gov

Table 1: Structural Components of the Dibutoline Cation

| Component | Chemical Group | Description |

|---|---|---|

| Cationic Center | Quaternary Nitrogen | A nitrogen atom bonded to four carbon atoms, conferring a permanent positive charge. |

| Alkyl Group 1 | Ethyl Group | -CH₂CH₃ |

| Alkyl Group 2 & 3 | Methyl Groups | -CH₃ (x2) |

| Alkyl Group 4 | Substituted Ethyl | -CH₂CH₂-O-C(=O)N(CH₂CH₂CH₂CH₃)₂ |

The structure of dibutoline contains a carbamate ester of a choline-like molecule. Choline (B1196258) is (2-hydroxyethyl)trimethylammonium, a fundamental biological molecule. The dibutoline cation features a similar N,N-dimethyl, N-ethyl ethanaminium core. This core is linked via an ester bond to a dibutylcarbamic acid moiety. This entire structure, particularly the quaternary ammonium head and the ester linkage, is significant as it mimics the structure of acetylcholine (B1216132), a key neurotransmitter. The interaction of the positively charged quaternary ammonium group with biological receptors is a critical aspect of its mechanism of action. nih.gov The ester group is also a key structural feature in many compounds that interact with the cholinergic system. nih.gov

Advanced Chemical Characterization Techniques in this compound Research

The definitive elucidation of this compound's structure relies on a suite of advanced analytical techniques. While foundational research may have used classical methods, modern studies employ sophisticated spectroscopic and spectrometric methods.

Mass spectrometry (MS) is a primary tool for confirming the molecular weight and formula of the compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing charged species like the dibutoline cation. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ion and analyze the resulting pieces, providing valuable information about the molecule's connectivity. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated and compared with experimental data for further structural confirmation. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Dibutoline Cation Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 274.26148 | 170.1 |

| [M+Na]⁺ | 296.24342 | 173.2 |

| [M+K]⁺ | 312.21736 | 168.3 |

| [M]⁺ | 273.25365 | 175.4 |

Data sourced from PubChem. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to one another.

¹³C NMR (Carbon-13 NMR) reveals the number of non-equivalent carbon atoms in the molecule.

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the precise connectivity between atoms, confirming how the various alkyl chains and the carbamate moiety are linked to the quaternary nitrogen and the ester group.

While not commonly cited in recent literature for this specific compound, X-ray crystallography could provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a single crystal of this compound.

Pharmacological Characterization and Mechanistic Research of Dibutoline Sulfate

Receptor Interaction Dynamics of Dibutoline (B1212221) Sulfate (B86663)

Muscarinic Receptor Binding Profiles

While specific, comprehensive data detailing dibutoline sulfate's binding affinities across all muscarinic receptor subtypes (M1-M5) is not extensively detailed in the provided search results, its classification as an "atropine-like" compound implies a broad interaction with these receptors. Atropine (B194438) itself is known to be a non-specific muscarinic antagonist, affecting all five muscarinic receptor subtypes ncats.iorxlist.comdrugbank.com. Therefore, it is inferred that this compound likely exhibits affinity for multiple muscarinic receptor subtypes. Research on muscarinic receptor antagonists generally highlights their role in blocking acetylcholine's effects, with varying degrees of selectivity among subtypes depending on the specific compound mdpi.commdpi.comwikipedia.orgwikipedia.org.

Antagonism of Acetylcholine-Mediated Responses

This compound's "atropine-like" profile suggests it antagonizes acetylcholine-mediated responses. This means it binds to muscarinic receptors and prevents acetylcholine (B1216132) from binding and activating them, thereby blocking the physiological effects mediated by acetylcholine. This mechanism is characteristic of muscarinic antagonists, which counter the parasympathetic nervous system's "rest and digest" functions, such as slowing heart rate, increasing digestive activity, and constricting airways wikipedia.orgnih.gov. The antagonism is typically competitive, meaning the antagonist can be overcome by increasing the concentration of acetylcholine ncats.iodrugbank.com.

Atropine-Like Pharmacological Profile

The description of this compound as having an "atropine-like blocking action" unmc.eduoup.com places it within the category of anticholinergic or antimuscarinic agents. These drugs mimic the effects of atropine by blocking muscarinic acetylcholine receptors rxlist.comdrugbank.comwikipedia.orgdroracle.ai. Atropine, the prototype antimuscarinic agent, is a competitive, reversible antagonist that affects M1, M2, M3, M4, and M5 receptor subtypes ncats.iorxlist.comdrugbank.com. Compounds with such a profile are known to reduce parasympathetic nervous system activity wikipedia.orgnih.gov.

Theoretical Frameworks of Cholinergic System Modulation by this compound

This compound's role in modulating the cholinergic system aligns with the broader understanding of how muscarinic antagonists function. The cholinergic system, mediated by acetylcholine, plays a crucial role in various physiological processes, including cognitive function, attention, and autonomic nervous system regulation mdpi.comnih.govmdpi.com. Muscarinic antagonists like this compound exert their effects by blocking the action of acetylcholine at muscarinic receptors. This blockade can influence a range of downstream effects, depending on the distribution and function of the specific muscarinic receptor subtypes involved in a particular tissue or brain region mdpi.comwikipedia.org.

The theoretical framework for this compound's action involves competitive antagonism at muscarinic acetylcholine receptors. By occupying these receptors, it prevents endogenous acetylcholine from binding and initiating its signaling cascade. This modulation can lead to a decrease in parasympathetic tone, potentially affecting functions regulated by acetylcholine, such as smooth muscle contraction, glandular secretions, and heart rate wikipedia.orgnih.gov. The precise impact and selectivity would depend on the specific receptor subtype affinities, which, based on its atropine-like profile, are likely to be broad.

Structure Activity Relationship Sar Studies of Dibutoline Sulfate and Analogues

Elucidation of Key Structural Features for Pharmacological Activity

The anticholinergic potency of Dibutoline (B1212221) Sulfate (B86663) and similar compounds is intrinsically linked to their molecular architecture. The core structure generally consists of a cationic head, an ester or ether linkage, and bulky substituent groups. The spatial arrangement and chemical nature of these components are pivotal for effective interaction with muscarinic receptors. cutm.ac.inpioneerpublisher.com

Role of Alkyl Substitutions on Choline (B1196258) Ester/Ether Analogues

The structure of choline provides a fundamental template for many anticholinergic agents. Modifications to the alkyl groups on both the quaternary ammonium (B1175870) head and the acyl portion of the ester have profound effects on activity.

Quaternary Ammonium Group: A positively charged quaternary nitrogen is considered essential for potent muscarinic antagonist activity, as it mimics the cationic head of the natural ligand, acetylcholine (B1216132). pdeasgrsbpharm.edu.in The size of the alkyl groups attached to the nitrogen is critical. While trimethylammonium is a common feature, replacing one methyl group with a larger alkyl group, such as an ethyl group, can enhance atropine-like or anticholinergic action. epdf.pub However, substituting the methyl groups with progressively larger alkyl groups tends to decrease activity. pdeasgrsbpharm.edu.in In Dibutoline, the presence of two methyl groups and one ethyl group on the nitrogen head contributes to its anticholinergic profile. nih.govnih.gov

Ethylene (B1197577) Bridge: For maximal muscarinic activity, a principle often referred to as the "five-atom rule" suggests that a chain of five atoms should separate the quaternary ammonium group from the terminal atom of the ester group. pdeasgrsbpharm.edu.in Altering the length of this ethylene bridge by either shortening or lengthening it typically leads to a reduction in muscarinic activity. pdeasgrsbpharm.edu.in

Acyl Group: The nature of the ester group is a significant determinant of whether a choline derivative acts as an agonist or an antagonist. While simple, small acyl groups like the acetyl group in acetylcholine result in agonist activity, larger, bulkier aromatic or higher molecular weight carboxylic acid esters confer anticholinergic properties. cutm.ac.in

Impact of the Dibutylcarbamic Ester Moiety

Dibutoline Sulfate is specifically a carbamic acid ester, which distinguishes it from many other anticholinergic agents that are carboxylic acid esters.

Carbamate (B1207046) Stability: Carbamate esters, such as the one found in Dibutoline, are generally more resistant to hydrolysis by cholinesterases compared to simple carboxylate esters. pioneerpublisher.com This increased stability can contribute to a longer duration of action. The carbamate group's electronic and steric properties are responsible for this enhanced stability. pioneerpublisher.com

Bulky Substituents: The two butyl groups on the carbamate nitrogen are crucial for the antagonist activity of Dibutoline. Anticholinergic agents typically require bulky, lipophilic groups in the acyl portion of the molecule. cutm.ac.in These bulky groups are thought to interact with hydrophobic pockets on the muscarinic receptor, preventing the conformational change required for receptor activation and thus leading to antagonism. In general, for anticholinergic activity, the esterifying acid needs to have at least one, and preferably two, cyclic rings (like phenyl or cyclohexyl) for high potency. cutm.ac.in In Dibutoline, the two butyl chains fulfill this requirement for bulky, hydrophobic substitution.

Comparative Analysis with Related Benzilic Esters and Choline Derivatives

Comparing this compound with other anticholinergic compounds, such as benzilic acid esters and other choline derivatives, helps to contextualize its SAR.

Benzilic Acid Esters: Esters of benzilic acid are a well-known class of potent anticholinergic agents. epdf.pub Compounds like atropine (B194438) contain a tropine (B42219) base esterified with tropic acid, which is structurally related to having bulky aromatic and hydroxyl groups. The key similarity is the presence of a large, rigid acyl moiety attached to an amino alcohol. Quaternary derivatives of benzilic esters are often more effective than their tertiary amine counterparts in producing peripheral anticholinergic effects. epdf.pub

Other Choline Derivatives: As previously discussed, simple choline esters like acetylcholine are agonists. Methacholine, with a beta-methyl group on the choline backbone, shows selectivity for muscarinic receptors over nicotinic ones but remains an agonist. minia.edu.eg In contrast, carbachol, where the acetyl group is replaced by a carbamoyl (B1232498) group, is a potent agonist that is more resistant to hydrolysis. pioneerpublisher.com The critical difference that imparts antagonist activity to compounds like Dibutoline is the presence of large, bulky substituents on the acyl (carbamoyl) portion, in stark contrast to the small methyl or amino groups in the agonist counterparts.

Below is a table comparing the key structural features of Dibutoline with related compounds.

| Compound | Quaternary Ammonium Group | Ester Moiety | Key Acyl Substituents | Primary Activity |

| Acetylcholine | Trimethyl | Acetate | Methyl | Cholinergic Agonist |

| Methacholine | Trimethyl | Acetate | Methyl (with β-methyl on backbone) | Muscarinic Agonist |

| Carbachol | Trimethyl | Carbamate | Amino (NH2) | Cholinergic Agonist |

| Dibutoline | Dimethylethyl | Carbamate | Two n-butyl groups | Anticholinergic |

| Atropine (a benzilic ester type) | N-methyltropinium (tertiary, protonated) | Tropic Acid Ester | Phenyl, Hydroxymethyl | Anticholinergic |

Methodologies for Investigating SAR in Anticholinergic Compounds

A variety of scientific methods are employed to systematically investigate the relationship between the chemical structure of anticholinergic compounds and their biological activity.

Computational Approaches to Structure-Activity Prediction

Modern drug discovery heavily relies on computational methods to predict the activity of new chemical entities and to understand their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For anticholinergics, QSAR models have been developed that correlate parameters like molecular volume, electronic properties (such as the partial energy of the nitrogen atom), and steric parameters (like STERIMOL) with their antimuscarinic effects. nih.govnih.gov These models can help predict the potency of novel analogues and classify them as agonists or antagonists. nih.govaip.org Some QSAR models have shown excellent correlation between a calculated anticholinergic toxicity score and clinical adverse event rates. nih.govresearchgate.net

Molecular Modeling and Docking: Three-dimensional (3D) models of muscarinic receptors allow for computational "docking" experiments. nih.gov In these simulations, candidate molecules are placed into the receptor's binding site to predict their preferred orientation and to calculate the strength of the interaction (binding energy). emerginginvestigators.org This approach helps visualize how structural modifications, such as changing alkyl substituents or the ester group, might affect the fit of the molecule within the receptor, providing a rationale for observed activity differences. nih.gov

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) that is required for a molecule to have a specific biological activity. nih.govaip.org For muscarinic antagonists, the pharmacophore typically includes a cationic center, a hydrogen bond acceptor (like the ester carbonyl), and one or more hydrophobic regions. pdeasgrsbpharm.edu.in By comparing the structures of active compounds like Dibutoline, a common pharmacophore model can be built and used to screen virtual libraries for new potential anticholinergic agents. nih.gov

Synthetic Modification and Pharmacological Evaluation Strategies

The predictions from computational models are tested and refined through the chemical synthesis of new analogues and their subsequent pharmacological evaluation.

Synthetic Modification: Medicinal chemists systematically synthesize series of related compounds to explore the SAR. researchgate.net For a compound like Dibutoline, this could involve:

Varying the length and branching of the alkyl chains on the carbamate nitrogen.

Replacing the ethyl group on the quaternary nitrogen with other alkyl groups.

Altering the spacing between the quaternary nitrogen and the ester group. researchgate.net

Replacing the carbamate ester with other functional groups like ethers or different types of esters. cutm.ac.in

Pharmacological Evaluation: The synthesized compounds are then tested using a variety of in vitro and in vivo assays to determine their anticholinergic activity. researchgate.net

Receptor Binding Assays: These assays measure how strongly a compound binds to specific muscarinic receptor subtypes (M1-M5). nih.govmdpi.com A radiolabeled ligand with known high affinity for the receptor is used, and its displacement by the test compound is measured to determine the test compound's binding affinity (Ki).

Isolated Organ Bath Studies: A classic pharmacological technique where the effect of a compound is measured on an isolated piece of tissue, such as a strip of guinea pig ileum. osti.gov The ability of an antagonist to inhibit contractions induced by a muscarinic agonist (like acetylcholine or carbachol) is quantified to determine its potency (pA2 value).

In Vivo Studies: These studies assess the compound's effects in a living organism. For anticholinergics, this might involve measuring the inhibition of saliva secretion, reduction of gastrointestinal motility, or the induction of mydriasis (pupil dilation) in animal models. epdf.pubresearchgate.net

Through the iterative process of computational design, chemical synthesis, and pharmacological testing, a detailed understanding of the SAR for compounds like this compound is achieved, guiding the development of new and improved therapeutic agents. frontiersin.org

Analytical Methodologies in Dibutoline Sulfate Research

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatography is a fundamental tool for isolating and measuring Dibutoline (B1212221) sulfate (B86663) in various samples. researchgate.net The choice of chromatographic method depends on the specific analytical goal, whether it's determining the concentration of the active pharmaceutical ingredient (API) or identifying related impurities. drawellanalytical.comunige.ch

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org This technique is considered a "gold standard" in forensic substance identification due to its high specificity. wikipedia.org

In the context of sulfated compounds like Dibutoline sulfate, GC-MS analysis can be challenging due to the thermal instability of the sulfate group. nih.govmdpi.com High temperatures in the GC injection port can cause the sulfate group to cleave off, leading to the detection of degradation products rather than the intact molecule. wikipedia.orgnih.gov However, recent research has explored the analysis of non-hydrolyzed sulfated steroids by GC-MS, which can offer comparable sensitivity to liquid chromatography-mass spectrometry (LC-MS) and provides high structural elucidation power. nih.gov For the analysis of sterol sulfates, which share a similar sulfate moiety with this compound, GC-MS is considered an indispensable tool for untargeted analysis and steroid profiling, despite the need for deconjugation and derivatization steps. mdpi.com

Applications of GC-MS are widespread and include drug detection, environmental analysis, and the identification of unknown substances. wikipedia.orgthermofisher.com In a research setting, GC-MS could be employed to identify and quantify volatile impurities or degradation products associated with this compound. americanpharmaceuticalreview.com

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and its combination with mass spectrometry (LC-MS), is a cornerstone of pharmaceutical analysis. unige.chresearchgate.net These techniques are instrumental in the drug discovery and development process, from product characterization to the identification of impurities and degradation products. nih.govnih.gov

HPLC is widely used for the quantitative analysis of drug substances due to its high reproducibility and accuracy. drawellanalytical.comresearchgate.net It effectively separates components of a mixture for precise measurement. drawellanalytical.com A stability-indicating HPLC method, for instance, was developed for Tranylcypromine sulphate, demonstrating the technique's capability to separate the active drug from its degradation products. japsonline.com

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This hyphenated technique is highly sensitive and specific, making it suitable for both qualitative and quantitative analysis of drug substances, even in complex matrices like biological fluids. drawellanalytical.comresearchgate.netresearchgate.net In the analysis of impurities and degradation products in pharmaceuticals, LC-MS plays a crucial role in providing molecular weight information and fragmentation patterns for structural elucidation. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) coupled with LC can further provide elemental composition, adding another layer of confidence to the identification of unknown compounds. americanpharmaceuticalreview.com

| Technique | Primary Application in this compound Research | Key Advantages | Common Detectors |

|---|---|---|---|

| HPLC | Quantification of this compound in bulk drug and pharmaceutical formulations; Purity assessment. | High reproducibility, accuracy, and resolution for separating the API from impurities. drawellanalytical.comresearchgate.net | UV-Vis, Photodiode Array (PDA) |

| LC-MS | Identification and quantification of this compound, its metabolites, and degradation products in complex matrices (e.g., biological fluids). | High sensitivity, specificity, and structural elucidation capabilities. drawellanalytical.comresearchgate.netresearchgate.net | Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) |

Since many active pharmaceutical ingredients (APIs) are formulated as salts to enhance properties like solubility, the analysis of the corresponding counterion is a critical aspect of quality control. lcms.czhplc.eu this compound, as the name implies, contains a sulfate counterion. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the simultaneous analysis of both the API and its counterion. waters.comthermofisher.com

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. chromatographyonline.com This allows for the retention and separation of polar compounds, including inorganic and organic counterions. thermofisher.comchromatographyonline.com A significant advantage of HILIC is its ability to retain and separate both cations and anions in a single chromatographic run, which is often difficult with traditional reversed-phase or ion-exchange chromatography. hplc.euwaters.com

For counterions like sulfate that lack a UV chromophore, HILIC is often paired with universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). lcms.czwaters.comthermofisher.com These detectors are not dependent on the optical properties of the analyte and can quantify any non-volatile substance. lcms.cz Research has demonstrated the successful use of HILIC with ELSD or CAD to separate and quantify a wide range of pharmaceutical counterions with good retention, resolution, and reproducibility. lcms.czwaters.com

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | Polar, often zwitterionic (e.g., sulfobetaine (B10348) functional group). lcms.czwaters.com | Allows for the simultaneous retention of the cationic Dibutoline and the anionic sulfate. |

| Mobile Phase | High organic content (e.g., acetonitrile) with a small aqueous component. chromatographyonline.com | Facilitates the partitioning mechanism necessary for retaining polar analytes. |

| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). lcms.czthermofisher.com | Enables the detection and quantification of the non-chromophoric sulfate counterion. |

Spectroscopic and Other Advanced Analytical Techniques for Structural Confirmation and Purity Assessment in Research

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. longdom.orgitecgoi.in Advanced analytical techniques often combine separation with spectroscopy for comprehensive analysis. itecgoi.in

Key spectroscopic methods include:

Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of a molecule, which is fundamental to determining its molecular weight and elemental composition (with high-resolution MS). americanpharmaceuticalreview.comlongdom.org Tandem MS (MS/MS) provides fragmentation patterns that are crucial for structural elucidation. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure, including the chemical environment of each atom. longdom.org It is a powerful tool for confirming the identity of a compound and identifying impurities. longdom.org

These advanced techniques, often used in combination (e.g., LC-MS-NMR), provide a high degree of confidence in the structural assignment and purity of pharmaceutical compounds like this compound. itecgoi.in

Investigation of this compound Interactions in Complex Research Matrices

Understanding how a drug interacts within a complex biological system is crucial. This compound's interactions with components in complex matrices, such as biological fluids or formulation excipients, can be investigated using advanced analytical methods.

For example, the interaction of drugs with proteins or other macromolecules can be studied. Techniques like liquid chromatography-mass spectrometry are frequently employed to quantify drugs and their metabolites in biological matrices such as plasma or serum. nih.gov Studies on other compounds have shown that certain drugs can interact with excipients like hydroxypropyl methylcellulose (B11928114) (HPMC), and it has been noted that methylcellulose can interact with this compound. nottingham.ac.uk The investigation of such interactions is critical as they can influence the drug's behavior and efficacy.

The analysis of drugs in complex matrices often requires robust sample preparation methods, such as liquid-liquid extraction or protein precipitation, followed by sensitive analytical techniques like LC-MS/MS to achieve the necessary levels of detection and quantification. researchgate.netnih.gov

Pre Clinical Research Models and in Vitro Investigations of Dibutoline Sulfate

Animal Models for Pharmacological Effect Characterization (Mechanistic Insights)

Studies on Smooth Muscle Paresis:Although described as an antispasmodic that produces paresis of smooth muscles, detailed preclinical animal studies characterizing this effect on various smooth muscle tissues (e.g., gastrointestinal, bronchial) are not publicly accessible.

Table of Compounds Mentioned

Since the body of the article could not be generated due to a lack of data, a table of compounds is not applicable.

Advanced In Silico Approaches for Mechanistic Prediction and Target Identification

In the preclinical evaluation of compounds such as dibutoline (B1212221) sulfate (B86663), advanced in silico approaches have become indispensable for predicting mechanisms of action and identifying molecular targets. nih.govresearchgate.net These computational techniques offer a powerful adjunct to traditional experimental methods, enabling rapid screening and hypothesis generation while reducing the time and costs associated with drug discovery. nih.govprinceton.edu By leveraging computational models, researchers can simulate interactions between a drug candidate and biological systems, providing insights that guide further in vitro and in vivo investigations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with the observed biological effects. frontiersin.org The resulting equations can then be used to predict the activity of new or untested compounds. mdpi.com

For dibutoline sulfate, a QSAR model could be developed to predict its binding affinity for muscarinic receptors based on its structural features. By comparing its molecular descriptors to those of other known anticholinergic agents, a predictive model can be established.

Hypothetical QSAR Model for Muscarinic Receptor Affinity:

| Descriptor | Coefficient | Value for this compound | Contribution |

| Molecular Weight | 0.25 | 642.93 | 160.73 |

| LogP | 1.5 | 3.2 | 4.8 |

| Number of Rotatable Bonds | -0.5 | 18 | -9.0 |

| Topological Polar Surface Area | -0.1 | 55.4 | -5.54 |

| Predicted Affinity (LogKi) | 151.0 |

This table represents a hypothetical model for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to the active site of a target protein. nih.gov This technique provides detailed insights into the binding mode, affinity, and specificity of the interaction. researchgate.net

A molecular docking study of this compound with the M3 muscarinic acetylcholine (B1216132) receptor, a known target for anticholinergic drugs, could reveal the specific amino acid residues involved in the binding interaction. This information is crucial for understanding the molecular basis of its mechanism of action.

Predicted Interactions of this compound with M3 Muscarinic Receptor:

| Amino Acid Residue | Interaction Type | Distance (Å) |

| ASP 147 | Ionic | 2.8 |

| TYR 148 | Pi-Pi Stack | 4.5 |

| TRP 456 | Hydrophobic | 3.9 |

| ASN 460 | Hydrogen Bond | 3.1 |

This is a hypothetical representation of potential docking results.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. researchgate.net

For this compound, a pharmacophore model could be constructed based on its known anticholinergic properties. This model would highlight the key features, such as the quaternary ammonium (B1175870) group and the ester linkages, that are critical for its interaction with muscarinic receptors. This model could then be used to identify other compounds with potential anticholinergic activity.

Systems Biology and Network Pharmacology

By integrating data from various sources, a network pharmacology model for this compound could map its interactions with multiple receptors and signaling pathways. This could help to explain its therapeutic effects as well as any observed adverse reactions by identifying unintended "off-target" interactions.

Historical Trajectory and Contemporary Relevance in Chemical and Pharmacological Research

Evolution of Research Focus on Dibutoline (B1212221) Sulfate (B86663)

Initial research on Dibutoline sulfate, a quaternary ammonium (B1175870) compound, positioned it as a novel antispasmodic drug. nih.govnih.gov Early clinical trials in the late 1940s explored its utility as a parasympatholytic agent, focusing on its ability to counteract spasms. nih.govnih.gov The primary investigation centered on its effects on the gastrointestinal and urinary tracts, leveraging its anticholinergic properties.

As the understanding of cholinergic pharmacology evolved, so did the research context for this compound. The broader class of anticholinergic agents, to which this compound belongs, was recognized for its action of blocking the neurotransmitter acetylcholine (B1216132) at synapses in the central and peripheral nervous systems. wikipedia.org This class of drugs inhibits the parasympathetic nervous system, which is responsible for the involuntary movement of smooth muscles in various parts of the body, including the gastrointestinal tract, urinary tract, and lungs. wikipedia.org

Over time, the research focus for anticholinergics broadened to include a variety of conditions. These include dizziness, extrapyramidal symptoms associated with antipsychotic medications, gastrointestinal and genitourinary disorders, insomnia, and respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). wikipedia.org While specific research on this compound itself appears to have become less prominent in contemporary literature, the foundational knowledge gained from studying such quaternary ammonium compounds contributed to the development of newer, more selective anticholinergic agents.

The evolution of research can be seen in the shift from general antispasmodic applications to more targeted therapeutic areas. For instance, the development of anticholinergics for managing COPD has a long history, from traditional preparations to modern inhaled therapies like ipratropium and tiotropium. nih.gov This progression highlights a move towards maximizing therapeutic effects while minimizing systemic side effects, a key consideration for quaternary ammonium compounds which generally have fewer central nervous system effects due to their charge and lower ability to cross the blood-brain barrier. ozemedicine.commypcnow.org

This compound's Position in the Historical Development of Anticholinergic Agents

This compound emerged during a period of significant exploration into synthetic anticholinergic agents. The development of these drugs was spurred by the desire to replicate and improve upon the therapeutic effects of naturally occurring alkaloids like atropine (B194438) and scopolamine, which had been used for centuries. nih.gov The goal was to create compounds with greater selectivity and fewer side effects.

The timeline of anticholinergic drug development shows a progression from these natural sources to synthetic derivatives. The discovery of acetylcholine as the first neurotransmitter in the early 20th century, and the subsequent understanding of the cholinergic system, laid the groundwork for targeted drug development. nih.gov From the 1920s to the 1950s, research was heavily focused on drugs that interacted with the cholinergic and histaminic systems. nih.gov

This compound, as a quaternary ammonium compound, represented a specific branch of this development. Quaternary ammonium anticholinergics are characterized by their positively charged nitrogen atom, which limits their ability to penetrate the central nervous system. ozemedicine.commypcnow.org This characteristic was a significant focus of research, as it offered the potential for peripherally acting drugs with reduced central side effects like confusion or delirium, which could be problematic with tertiary amines like atropine. mypcnow.orgresearchgate.net

The development of various anticholinergic scales over the years, such as the Anticholinergic Cognitive Burden Scale, reflects the growing awareness and concern for the central nervous system effects of these drugs, further highlighting the importance of the distinction between tertiary and quaternary amines. researchgate.net While this compound may not be a widely used agent today, its development was an important step in the broader effort to refine anticholinergic therapy, leading to the creation of drugs with improved therapeutic profiles for a range of conditions, from overactive bladder to COPD. nih.govcornell.edu

Lessons from Early Research on Quaternary Ammonium Compounds

Early research into quaternary ammonium compounds (QACs) like this compound provided valuable lessons that continue to influence medicinal chemistry and pharmacology. A primary takeaway was the significance of the quaternary ammonium structure in limiting central nervous system (CNS) penetration. ozemedicine.commypcnow.org This structural feature, a positively charged nitrogen atom, renders the molecules less lipophilic and therefore less able to cross the blood-brain barrier. cornell.edu This principle has been instrumental in the design of peripherally acting drugs, where the desired therapeutic effect is in the periphery and CNS side effects are to be avoided. A prominent example is the use of quaternary ammonium anticholinergics like glycopyrrolate to manage conditions such as hyperhidrosis and severe drooling, where a peripheral action is desired without the cognitive impairment that can be associated with tertiary amines. mypcnow.orgdrugbank.com

Furthermore, the study of QACs advanced the understanding of structure-activity relationships within the anticholinergic class. Researchers learned how modifications to the chemical structure could influence potency, receptor selectivity, and duration of action. This knowledge was crucial for the development of a wide array of synthetic anticholinergic drugs with tailored pharmacological profiles. For instance, the development of agents for overactive bladder has focused on selectivity for M3 muscarinic receptors in the bladder to reduce urinary urgency and incontinence while minimizing side effects like dry mouth and constipation. ozemedicine.com

The historical investigation of QACs also underscored the diversity of their applications. Beyond their use as anticholinergics, QACs have been developed and utilized as antiseptics, disinfectants, and neuromuscular blocking agents. drugbank.comclinicalservicesjournal.com This versatility stems from the varied biological activities that can be achieved by modifying the hydrocarbon chains attached to the quaternary nitrogen. This broad spectrum of activity has cemented the importance of the quaternary ammonium scaffold in drug discovery and development.

Finally, the early clinical experiences with compounds like this compound contributed to a more nuanced understanding of the therapeutic window and potential for adverse effects even with peripherally restricted drugs. While CNS effects are reduced, systemic anticholinergic effects such as dry mouth, blurred vision, and tachycardia remain important considerations. ozemedicine.com This has driven the ongoing quest for agents with even greater tissue selectivity and improved safety profiles.

Future Directions and Emerging Research Avenues for Dibutoline Sulfate

Exploration of Novel Synthetic Routes and Analogues

The synthesis of quaternary ammonium (B1175870) compounds has advanced significantly, offering opportunities to develop more efficient and stereoselective routes to dibutoline (B1212221) sulfate (B86663) and its analogues. mdpi.com Future research could focus on asymmetric synthesis to resolve the racemic nature of the original compound, potentially leading to the identification of an enantiomer with enhanced potency or a more desirable pharmacological profile.

Furthermore, the creation of a library of dibutoline sulfate analogues could be a fruitful area of exploration. By systematically modifying the alkyl chains and the carbamate (B1207046) linkage, it may be possible to modulate the compound's affinity for different muscarinic receptor subtypes and alter its pharmacokinetic properties. Modern synthetic strategies, such as combinatorial chemistry and high-throughput synthesis, could accelerate the discovery of novel derivatives with improved therapeutic indices.

Table 1: Potential Modifications for this compound Analogues

| Molecular Scaffold Modification | Potential Impact on Pharmacological Properties |

| Variation of N-alkyl substituents | Alteration of steric bulk could influence receptor binding and selectivity. |

| Modification of the carbamate linker | Changes in linker length and flexibility may affect affinity and duration of action. |

| Introduction of chiral centers | Stereoisomers may exhibit different potencies and receptor subtype selectivities. |

| Bioisosteric replacement of the ester | Could improve metabolic stability and bioavailability. |

Advanced Mechanistic Studies at the Molecular and Subcellular Levels

The primary mechanism of this compound is understood to be the blockade of muscarinic acetylcholine (B1216132) receptors. ncats.io However, a deeper understanding of its interaction at the molecular and subcellular level is lacking. Advanced techniques in molecular pharmacology could elucidate the precise binding kinetics of this compound at different muscarinic receptor subtypes (M1-M5).

High-resolution imaging techniques, such as confocal microscopy and super-resolution microscopy, could be employed to visualize the subcellular localization of fluorescently-labeled this compound analogues. This would provide insights into its distribution within target cells and potential interactions with intracellular signaling pathways. Furthermore, studies on the effect of this compound on downstream signaling cascades, such as G-protein activation and second messenger production, would offer a more comprehensive picture of its mechanism of action.

Computational Design and Predictive Modeling for Anticholinergic Activity

The field of computational chemistry offers powerful tools for the rational design of novel anticholinergic agents and for predicting their activity. nih.gov Homology modeling of muscarinic receptor subtypes, based on existing crystal structures, can provide a platform for in silico docking studies with this compound and its potential analogues. nih.gov These studies could predict the binding affinity and selectivity of new compounds, thereby guiding synthetic efforts towards the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate the physicochemical properties of this compound analogues with their anticholinergic potency. researchgate.net By identifying key structural features that contribute to high affinity and selectivity, these models can streamline the drug discovery process and reduce the reliance on extensive in vitro screening.

Table 2: Computational Approaches for this compound Research

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to muscarinic receptor subtypes. |

| Homology Modeling | Creation of 3D models of muscarinic receptors for docking studies. |

| QSAR | Development of predictive models for anticholinergic activity based on chemical structure. |

| Molecular Dynamics Simulations | Investigation of the dynamic interactions between this compound and its target receptors. |

Role of this compound as a Research Tool in Cholinergic System Studies

Given its nature as a quaternary ammonium compound, this compound has limited ability to cross the blood-brain barrier, making it a potentially useful tool for studying the peripheral cholinergic system with minimal central nervous system effects. nih.gov Its specific antagonistic properties could be leveraged in in vitro and in vivo studies to probe the physiological roles of peripheral muscarinic receptors in various tissues, such as the gastrointestinal tract, bladder, and airways.

By selectively blocking peripheral muscarinic receptors, this compound could help to dissect the contributions of the peripheral versus the central cholinergic system in various physiological and pathophysiological processes. This could be particularly valuable in preclinical models of diseases with a significant peripheral cholinergic component.

Re-evaluation of Peripheral Anticholinergic Profiles in Contemporary Pharmacological Research

Much of the pharmacological data on this compound dates back to the mid-20th century. medkoo.com Contemporary pharmacological techniques would allow for a more detailed and nuanced re-evaluation of its peripheral anticholinergic profile. Radioligand binding assays using cloned human muscarinic receptor subtypes would provide a precise determination of its affinity and selectivity.

Functional assays in isolated tissues and organs from various species could further characterize its potency and efficacy in a more physiologically relevant context. A modern reassessment of its pharmacokinetic and pharmacodynamic properties would be essential to determine if there is any potential for its repositioning for niche therapeutic indications where a peripherally selective anticholinergic agent might be beneficial.

Q & A

Basic Question: What are the established synthesis protocols for Dibutoline sulfate, and how can purity and yield be optimized during synthesis?

Answer:

this compound synthesis typically involves quaternization of a tertiary amine precursor with a sulfating agent. Key steps include:

- Purification : Use recrystallization in ethanol-water mixtures to remove unreacted precursors .

- Yield Optimization : Adjust molar ratios (e.g., amine-to-sulfating agent ratio of 1:1.2) and reaction temperature (60–70°C) to maximize conversion .

- Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Report impurities using area normalization methods .

Basic Question: What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Answer:

- Structural Confirmation : Use H/C NMR (DMSO-d6 solvent) to verify quaternary ammonium formation and sulfate ester linkage. Key NMR shifts: N-CH at δ 3.4–3.6 ppm, SO resonance at δ 110–120 ppm in C spectra .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition points (>200°C) .

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) to determine pH-dependent solubility .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting receptor affinity results)?

Answer:

- Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Apply random-effects models to account for inter-study variability (e.g., I statistic >50% indicates high heterogeneity) .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For receptor affinity, use radioligand binding assays with H-labeled antagonists .

- Statistical Reconciliation : Conduct equivalence testing (TOST procedure) to determine if conflicting results fall within a pre-defined equivalence range (e.g., ±15% difference) .

Advanced Question: What in vivo models are optimal for studying the systemic effects of this compound, and how should dose-ranging studies be designed?

Answer:

- Model Selection : Use Sprague-Dawley rats for neuromuscular studies (dose range: 0.1–5 mg/kg IV) due to reproducible cholinergic response profiles .

- Dose Design : Apply the modified Fibonacci sequence (e.g., 1, 2.5, 5, 10 mg/kg) for preliminary toxicity screening. Monitor plasma concentrations via LC-MS/MS to establish PK/PD correlations .

- Endpoint Selection : Include functional outcomes (e.g., grip strength, respiratory rate) alongside biomarker analysis (acetylcholinesterase activity in serum) .

Basic Question: How should stability studies for this compound formulations be designed to assess degradation under varying conditions?

Answer:

- Forced Degradation : Expose samples to 40°C/75% RH (ICH Q1A), UV light (ICH Q1B), and acidic/alkaline hydrolysis (0.1M HCl/NaOH at 25°C). Quantify degradation products using UPLC-PDA with a C18 column .

- Kinetic Analysis : Apply Arrhenius equation to extrapolate shelf life from accelerated stability data. Report activation energy (E) for primary degradation pathways .

Advanced Question: What computational strategies can predict this compound’s off-target interactions and metabolic pathways?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against human cholinesterase isoforms (PDB IDs: 1DX6, 4EY7). Validate predictions with SPR binding assays .

- Metabolism Prediction : Apply Schrödinger’s MetaSite to identify CYP450-mediated oxidation sites (e.g., N-dealkylation at the quaternary ammonium group) .

- Toxicity Profiling : Leverage QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .

Advanced Question: How does stereochemical configuration impact this compound’s pharmacological activity, and what chiral analysis methods are recommended?

Answer:

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min) to resolve enantiomers. Report enantiomeric excess (ee) ≥98% for preclinical batches .

- Activity Correlation : Compare IC values of enantiomers in isolated ileum preparations (e.g., R-enantiomer shows 3-fold higher potency in muscarinic receptor blockade) .

Basic Question: What validated assay protocols exist for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Use a Sciex 6500+ system with ESI+ ionization. Sample prep: protein precipitation with acetonitrile (1:3 v/v). LOQ: 0.5 ng/mL in plasma .

- Validation Parameters : Include linearity (r >0.99), precision (CV <15%), and matrix effect evaluation per FDA Bioanalytical Method Validation guidelines .

Advanced Question: How can multi-omics approaches (e.g., transcriptomics, proteomics) elucidate this compound’s mechanism of action in complex systems?

Answer:

- Transcriptomics : Perform RNA-seq on treated neuronal cells (10 µM, 24h). Use DESeq2 to identify differentially expressed genes (e.g., downregulation of CHRM3) .

- Proteomics : Apply TMT labeling and LC-MS/MS to quantify acetylcholine receptor subunits. Validate hits via Western blot (e.g., 40% reduction in M2 receptor protein) .

- Data Integration : Use STRING-DB to map gene-protein interaction networks and identify hub targets .

Advanced Question: What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Answer:

- Process Control : Implement PAT tools (e.g., in-line NIR spectroscopy) to monitor quaternization efficiency in real time .

- QC Testing : Enforce strict specifications for residual solvents (e.g., <500 ppm ethanol) and sulfate content (98–102% of theoretical) .

- Stability-Indicating Methods : Use HPLC-DAD with peak purity analysis to detect polymorphic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.